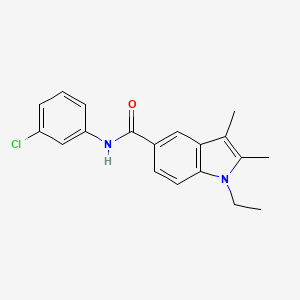
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide, also known as CMDB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMDB is a member of the benzamide family of compounds and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has also been found to have anti-inflammatory and analgesic effects, and has been shown to inhibit the growth of Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide in lab experiments is its potential therapeutic applications. It has been shown to have antitumor and antifungal activity, as well as anti-inflammatory and analgesic effects. However, one limitation of using 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide is its toxicity. It has been found to be toxic to normal cells at high concentrations, and further studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are a number of future directions for research involving 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide. One area of research could be to investigate its potential as an anti-inflammatory and analgesic agent. Another area of research could be to investigate its potential as an antifungal agent. Further studies are also needed to determine its safety and efficacy in the treatment of cancer. Overall, 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide involves a multistep process that starts with the reaction of 3,5-dimethylphenylamine with thionyl chloride to form 2-chloro-3,5-dimethylbenzenamine. This intermediate is then reacted with potassium thioacetate to form 2-chloro-3,5-dimethylphenylthioacetamide. The final step involves the reaction of 2-chloro-3,5-dimethylphenylthioacetamide with methyl iodide to form 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to have antitumor activity against human breast cancer cells, as well as antifungal activity against Candida albicans. 2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide has also been found to have potential as an anti-inflammatory agent and an analgesic.
Eigenschaften
IUPAC Name |
2-chloro-N-(3,5-dimethylphenyl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-10-6-11(2)8-12(7-10)18-16(19)14-9-13(20-3)4-5-15(14)17/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMQPWHLGVIOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,5-dimethylphenyl)-5-(methylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)



![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)
![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)
![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)
![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)


![2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5727228.png)
